molecular formula C19H16F3IN2O B2539883 (4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone CAS No. 861206-86-2

(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone

Cat. No.: B2539883
CAS No.: 861206-86-2
M. Wt: 472.25
InChI Key: IJDRHZHMZCNGDR-UHFFFAOYSA-N
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Description

(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a useful research compound. Its molecular formula is C19H16F3IN2O and its molecular weight is 472.25. The purity is usually 95%.
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Scientific Research Applications

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including (4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone, have garnered attention due to their broad spectrum of biological activities and applications in scientific research. These compounds, known for their heterocyclic structure containing a benzene ring fused with a pyrazine ring, exhibit significant pharmacological properties and have been investigated for their potential in various fields.

Synthesis and Chemical Properties

The synthesis of quinoxaline derivatives typically involves the condensation of ortho-diamines with 1,2-diketones, providing a versatile platform for the development of compounds with tailored biological activities. These derivatives can also be formed through the reduction of amino acids substituted with 1,5-difluoro-2,4-dinitrobenzene, indicating a wide range of synthetic pathways and chemical versatility (Pareek & Kishor, 2015).

Biomedical Applications

Quinoxaline derivatives have demonstrated a variety of biomedical applications, primarily due to their antimicrobial, antitumoral, and anticorrosive properties. Their high electron density and ability to form stable chelating complexes with metallic atoms have been exploited in developing anticorrosive materials. Moreover, their potential in treating chronic and metabolic diseases by modifying the quinoxaline structure has been a subject of extensive research, indicating their versatility in drug development (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

Properties

IUPAC Name

(4-iodophenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3IN2O/c20-19(21,22)13-5-8-16-17(10-13)25(11-15-2-1-9-24(15)16)18(26)12-3-6-14(23)7-4-12/h3-8,10,15H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDRHZHMZCNGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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